molecular formula C15H17IN2O2 B6185734 tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate CAS No. 2680534-70-5

tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate

Cat. No. B6185734
CAS RN: 2680534-70-5
M. Wt: 384.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate, also known as TBQMC, is a quinoline-based carbamate compound which has been used in a variety of scientific research applications. It is a versatile molecule that can be used for a variety of purposes in the lab, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biochemistry. TBQMC has been studied extensively and has been found to have a number of biochemical and physiological effects when used in lab experiments.

Scientific Research Applications

Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biochemistry. In addition, tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate has been used as a fluorescent probe for imaging and sensing applications in cells and tissues. It has also been used in the synthesis of novel compounds, such as peptidomimetics and heterocycles.

Mechanism of Action

Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate acts as a catalyst in biochemistry by forming a complex with the substrate and promoting the reaction. It is believed that tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate binds to the substrate, forming an enzyme-substrate complex, which then undergoes a conformational change and is activated. The activated complex then undergoes the reaction, forming the product.
Biochemical and Physiological Effects
tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate has been found to have a number of biochemical and physiological effects when used in lab experiments. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate in lab experiments is that it is a versatile molecule that can be used for a variety of purposes. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate in lab experiments. It is not as stable as some other compounds, and its solubility can be an issue in some cases.

Future Directions

The future directions for tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate are numerous. It could be used in the development of new drugs or other compounds with therapeutic applications. It could also be used as a fluorescent probe for imaging and sensing applications in cells and tissues. In addition, tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate could be used in the synthesis of novel compounds, such as peptidomimetics and heterocycles. Finally, tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate could be used to study the mechanism of action of other compounds, as well as to develop new catalysts for biochemistry.

Synthesis Methods

Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate can be synthesized by a three-step process. In the first step, 3-iodoquinoline is reacted with tert-butyl isocyanate in the presence of a base catalyst, such as potassium carbonate, to produce 3-iodoquinolin-7-yl tert-butylcarbamate. In the second step, the tert-butylcarbamate is reacted with methyl iodide in the presence of a base catalyst to produce tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate. Finally, the product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 3-iodoquinoline in the presence of a suitable base and solvent.", "Starting Materials": [ "tert-butyl carbamate", "3-iodoquinoline", "suitable base", "solvent" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 3-iodoquinoline to the reaction flask", "Add a suitable base to the reaction flask", "Add a suitable solvent to the reaction flask", "Stir the reaction mixture at a suitable temperature for a suitable time", "Isolate the product by filtration or chromatography" ] }

CAS RN

2680534-70-5

Product Name

tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate

Molecular Formula

C15H17IN2O2

Molecular Weight

384.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.